molecular formula C19H23N3O2S B2796091 2,4,6-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-83-0

2,4,6-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2796091
CAS No.: 868978-83-0
M. Wt: 357.47
InChI Key: BSLMOHHZLCOHFL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research highlights the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety, showcasing the versatility of sulfonamide derivatives in constructing complex heterocyclic systems (Farag et al., 2011).

Structural and Molecular Analysis

Studies have detailed the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, providing insights into their potential as ligands for metal coordination due to their distinct conformational characteristics and hydrogen bonding patterns (Jacobs et al., 2013).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer potential of arylazopyrazole pyrimidone clubbed heterocyclic compounds has been explored, indicating the significance of sulfonamide derivatives in the development of new therapeutic agents (Sarvaiya et al., 2019). Additionally, novel N-(guanidinyl)benzenesulfonamides bearing biologically active moieties have shown promising activity against human tumor breast cell lines, highlighting their potential in anticancer drug development (Ghorab et al., 2014).

Molecular Docking and Computational Studies

Recent work has focused on the synthesis, structural investigation, and computational study of novel synthesized (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives, demonstrating their potential antimicrobial activity and providing insights into their mechanism of action through molecular docking studies (Elangovan et al., 2021).

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future direction in this field could be the development of new drugs based on this scaffold .

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13-6-8-22-12-17(21-18(22)11-13)5-7-20-25(23,24)19-15(3)9-14(2)10-16(19)4/h6,8-12,20H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLMOHHZLCOHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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